1-(Butylsulfonyl)piperidine-3-carboxylic acid
Overview
Description
1-(Butylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO4S and a molecular weight of 249.33 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
Piperidine derivatives, such as this compound, are crucial synthetic fragments for drug design and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The predicted physical and chemical properties of this compound include a melting point of 155.20° C, a boiling point of 417.5° C at 760 mmHg, a density of 1.3 g/cm^3, and a refractive index of n 20D 1.53 .Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Butylsulfonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
1-butylsulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-7-16(14,15)11-6-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBQIFLLHROKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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